N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with naphthalen-2-ylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
- **N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Uniqueness
N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both indole and naphthalene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H15BrN4O2 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H15BrN4O2/c21-14-6-8-17-16(10-14)19(20(27)23-17)25-24-18(26)11-22-15-7-5-12-3-1-2-4-13(12)9-15/h1-10,22-23,27H,11H2 |
InChI Key |
YVMLWQRINHWLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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